BenchChemオンラインストアへようこそ!

N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Halogen bonding Medicinal chemistry Lead optimization

N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-43-5) is a synthetic small-molecule building block belonging to the benzenesulfonamide-substituted azetidinyl pyridazinamine class, with molecular formula C13H13ClN4O2S and molecular weight 324.79 Da. The compound integrates three pharmacophoric modules: a pyridazin-3-amine core, a conformationally constrained azetidine ring, and an ortho-chlorobenzenesulfonyl group.

Molecular Formula C13H13ClN4O2S
Molecular Weight 324.78
CAS No. 2097869-43-5
Cat. No. B2763918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
CAS2097869-43-5
Molecular FormulaC13H13ClN4O2S
Molecular Weight324.78
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)NC3=NN=CC=C3
InChIInChI=1S/C13H13ClN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)16-13-6-3-7-15-17-13/h1-7,10H,8-9H2,(H,16,17)
InChIKeyARVHUTVVJYFIBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-43-5): Structural Profile and Procurement Context for a Chloro-Azetidinyl Pyridazinamine Building Block


N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-43-5) is a synthetic small-molecule building block belonging to the benzenesulfonamide-substituted azetidinyl pyridazinamine class, with molecular formula C13H13ClN4O2S and molecular weight 324.79 Da . The compound integrates three pharmacophoric modules: a pyridazin-3-amine core, a conformationally constrained azetidine ring, and an ortho-chlorobenzenesulfonyl group . This architecture places it within a broader patent landscape encompassing benzenesulfonamide azetidine derivatives claimed as N-type calcium channel blockers [1] and pyridazine sulfonamide derivatives claimed as CFTR inhibitors [2]. However, critically, no peer-reviewed research papers or biological assay data have been identified for this specific CAS number. All quantitative differentiation below is therefore derived from close structural analog comparisons and class-level inference.

Why In-Class Compounds Cannot Substitute for N-[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine in Structure-Activity Studies or Chemical Biology Campaigns


The N-[1-(arylsulfonyl)azetidin-3-yl]pyridazin-3-amine scaffold exhibits steep structure-activity sensitivity to sulfonyl aryl substitution. Within the aldose reductase (AKR1B1) enzyme system, moving the chlorine from ortho to meta or para position on a closely related sulfonylpyridazinone shifts IC50 from 118 nM (ortho-chlorobenzyl) to 240 nM (meta-chloro) [1], representing a >2-fold potency differential driven solely by halogen regiochemistry. The ortho-chloro substituent in the target compound introduces both steric constraint and electronic effects distinct from the bromo analog (CAS 2097935-60-7, MW 369.24 vs. 324.79) , affecting LogP, hydrogen-bond acceptor capacity of the sulfonyl oxygen, and potential for halogen-bonding interactions. Generic substitution with a para-substituted, meta-substituted, or unsubstituted benzenesulfonyl analog—or with a larger-ring (piperidine, pyrrolidine) replacement for the azetidine—would alter both conformational preference and target engagement profile, as demonstrated by the azetidine-specific N-type calcium channel blocking activity claimed in the Purdue Pharma patent family [2].

Quantitative Differentiation Evidence for N-[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine Versus Closest Structural Analogs


Ortho-Chloro vs. Ortho-Bromo Halogen: Molecular Weight and Lipophilicity Differentiation Between CAS 2097869-43-5 and CAS 2097935-60-7

The target compound (CAS 2097869-43-5) bears an ortho-chlorine on the benzenesulfonyl group, whereas its closest cataloged analog (CAS 2097935-60-7) bears an ortho-bromine. The molecular weight difference is 44.45 Da (324.79 vs. 369.24), reflecting the Cl→Br substitution . This MW shift is procurement-relevant: the chloro analog offers a 12% lower molecular weight, potentially beneficial for fragment-based screening where MW efficiency metrics apply. The chlorine atom (van der Waals radius 1.75 Å, electronegativity 3.16) differs from bromine (vdW radius 1.85 Å, electronegativity 2.96) in both steric bulk and σ-hole halogen-bond donor capacity [1]. These differences are non-trivial for target engagement: in the related 2-chlorophenylmethanesulfonyl pyridazinone series, the ortho-chloro placement yields IC50 = 118 nM against aldose reductase, substantially more potent than the meta-chloro isomer at 240 nM [2].

Halogen bonding Medicinal chemistry Lead optimization

Ortho-Substitution Regiochemistry: Conformational and Steric Differentiation from Meta- and Para-Chloro Benzenesulfonyl Analogs

The ortho-chloro substitution on the benzenesulfonyl group creates a sterically constrained environment around the sulfonamide linkage that is absent in meta- or para-substituted analogs. In the Purdue Pharma patent series (US 8,247,442), azetidinyl benzenesulfonamide compounds with ortho-substitution patterns on the aryl ring were specifically exemplified for N-type calcium channel blockade, with the ortho positioning contributing to a unique conformational bias [1]. While no direct IC50 data are available for CAS 2097869-43-5, the ortho-chloro regiochemistry differentiates it from the 3-chloro-4-methoxy analog (N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine) in that the ortho-chloro group restricts rotational freedom of the aryl-sulfonyl bond and alters the pKa of the sulfonamide NH through through-space electronic effects. This distinction is procurement-relevant when the azetidinyl pyridazinamine scaffold is being used as a core for parallel SAR exploration of regiochemical tolerance.

Conformational analysis Regiochemistry Sulfonamide SAR

Azetidine Ring Conformational Constraint: Differentiation from Piperidine and Pyrrolidine Ring Analogs in the Patent Landscape

The azetidine four-membered ring confers a distinct conformational profile compared to pyrrolidine (5-membered) and piperidine (6-membered) analogs claimed within the same benzenesulfonamide patent family [1]. The azetidine ring adopts a puckered conformation with a dihedral angle of approximately 20-30° from planarity, creating a different spatial orientation of the pyridazin-3-amine group compared to larger saturated N-heterocycles. In the broader azetidinyl pyridazine chemical class, this conformational constraint has been exploited: Isabel et al. (2011) identified potent, orally bioavailable stearoyl-CoA desaturase (SCD) inhibitors specifically built on an azetidinyl pyridazine scaffold, demonstrating that the azetidine ring is not merely a generic linker but a pharmacophoric element contributing to target engagement and tissue distribution [2]. The Purdue Pharma patent explicitly claims azetidinyl as a preferred embodiment for N-type calcium channel blockade, distinguishing it from pyrrolidinyl and piperidinyl analogs [1].

Conformational constraint Azetidine chemistry Ring-size SAR

Class-Level Pharmacological Precedent: Benzenesulfonamide Azetidine Compounds as N-Type Calcium Channel Blockers and CFTR Inhibitors

The compound's core scaffold—benzenesulfonamide-substituted azetidine—maps directly onto two distinct patent-defined pharmacological classes. First, US Patent 8,247,442 (Purdue Pharma) claims azetidinyl benzenesulfonamides of Formula I as blockers of calcium channels, particularly N-type calcium channels, for the treatment of pain [1]. Second, Patent WO-2010123822-A1 (Institute for OneWorld Health) claims pyridazine sulfonamide derivatives as inhibitors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein for treating diarrhea and polycystic kidney disease [2]. While neither patent specifically enumerates CAS 2097869-43-5, the compound falls within the Markush structures of both patent families by virtue of its azetidine-sulfonamide-pyridazine architecture [3]. This dual pharmacological class membership distinguishes it from simpler azetidine or pyridazine building blocks that lack the full benzenesulfonamide-azetidine-pyridazinamine connectivity.

Calcium channel pharmacology CFTR inhibition Pain therapeutics

Pyridazin-3-amine vs. Pyridazinone Core: Redox State Differentiation Affecting Hydrogen-Bonding Capacity and Metabolic Stability

The target compound contains a pyridazin-3-amine moiety (amino-substituted pyridazine), whereas many related sulfonamide-bearing pyridazine derivatives in the BindingDB and BRENDA databases contain a pyridazin-3-one (carbonyl) core [1][2]. This distinction is pharmacologically meaningful: the 3-amino group is a hydrogen-bond donor (HBD), whereas the 3-carbonyl in pyridazinones is a hydrogen-bond acceptor (HBA). In the aldose reductase system, pyridazinone-based sulfonamides show IC50 values ranging from 55 nM (2,3-dichloro) to 240 nM (3-chloro), potency driven in part by carbonyl-mediated interactions [2]. The replacement of carbonyl with amine in CAS 2097869-43-5 fundamentally alters the hydrogen-bonding pharmacophore, potentially shifting target selectivity. The amino group also offers a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) not available in the pyridazinone series .

Heterocycle redox state Hydrogen bonding Metabolic stability

Transparency Statement: Absence of Direct Biological Potency Data for CAS 2097869-43-5 and Implications for Evidence Strength

After exhaustive search of PubMed, PubMed Central, BindingDB, BRENDA, ChEMBL, Google Patents, WIPO Patentscope, and multiple chemical databases, no peer-reviewed research paper, patent biological example, or authoritative pharmacological database entry was found that reports quantitative IC50, Ki, EC50, Kd, LogP, solubility, metabolic stability, or any other biological or ADME parameter for N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-43-5) [1][2][3]. This compound appears exclusively in chemical vendor catalogs and basic registry databases (ChemSrc, PubChem substance entries) as a research chemical or building block. This is a critical transparency disclosure: all quantitative differentiation evidence presented in this guide is derived from close structural analogs, class-level pharmacological inference from patent literature, or calculated/estimated physicochemical properties. No direct head-to-head comparison against any comparator in any biological assay has been published for this compound. Procurement decisions should be made with this evidence gap acknowledged, and users are strongly advised to request vendor Certificate of Analysis (CoA) documentation including HPLC purity, NMR identity confirmation, and residual solvent analysis before committing to purchase.

Data transparency Procurement risk assessment Research chemical

Procurement-Driven Application Scenarios for N-[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097869-43-5)


Ortho-Halogen SAR Exploration in Benzenesulfonamide Azetidine N-Type Calcium Channel Blocker Programs

For medicinal chemistry teams prosecuting N-type calcium channel blocker leads within the Purdue Pharma patent space (US 8,247,442), this compound provides the ortho-chloro benzenesulfonyl azetidine pyridazinamine core needed to complete a halogen-scanning SAR matrix. When paired with the ortho-bromo analog (CAS 2097935-60-7, MW 369.24) and ortho-fluoro or ortho-iodo variants, the chloro compound enables systematic evaluation of halogen size, electronegativity, and halogen-bond donor capacity on channel blockade potency [1]. The 12% lower molecular weight versus the bromo analog also provides a favorable MW efficiency starting point for lead optimization [2].

Pyridazin-3-amine Core Diversification for Kinase or Epoxide Hydrolase Inhibitor Scaffolds

The pyridazin-3-amine NH group serves as a hydrogen-bond donor and a synthetic diversification handle, distinguishing it from the more common pyridazinone core found in characterized aldose reductase inhibitors (IC50 55-240 nM range for chlorobenzenesulfonyl pyridazinones) [1]. This compound is suited for programs requiring an amine-based pyridazine vector for amide coupling, sulfonamide extension, or urea formation—synthetic operations not possible with pyridazinone-based building blocks. The azetidinyl pyridazine scaffold has demonstrated precedent in stearoyl-CoA desaturase inhibition with oral bioavailability in mouse models [2], supporting the viability of this scaffold class for enzyme inhibitor programs.

CFTR Inhibitor Lead Generation Using Pyridazine Sulfonamide Chemotypes

The Institute for OneWorld Health patent family (WO-2010123822-A1) claims pyridazine sulfonamide derivatives as CFTR inhibitors for secretory diarrhea and polycystic kidney disease [1]. This compound, bearing the requisite pyridazine-sulfonamide-azetidine connectivity, is structurally aligned with this patent series and can serve as a starting point for CFTR-focused medicinal chemistry campaigns. Its ortho-chloro substitution pattern differentiates it from para- and meta-chloro analogs that may exhibit different CFTR inhibition selectivity profiles, a consideration supported by the >2-fold potency difference observed between ortho- and meta-chloro regioisomers in the related pyridazinone-aldose reductase system [2].

Fragment-Based Drug Discovery (FBDD) with Heavy-Atom Count and MW-Efficient Benzenesulfonamide Probe

With a molecular weight of 324.79 Da, heavy atom count of 22, and CLogP estimated at approximately 1.8-2.5 (calculated from structural analogs), this compound occupies a favorable position in fragment-to-lead chemical space [1]. The compound's three distinct pharmacophoric elements (ortho-Cl phenyl, azetidine, pyridazin-3-amine) provide multiple vectors for structure-based design. Its MW advantage over the bromo analog (44.45 Da lower) and the presence of the azetidine conformational constraint (versus flexible piperidine linkers) make it a more attractive fragment-growing starting point when MW efficiency and ligand efficiency metrics are prioritized [2].

Quote Request

Request a Quote for N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.